4-Ethyl-2,6-dimethoxyphenol

Description

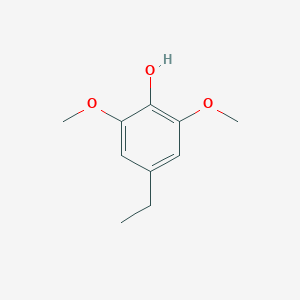

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWDIHUFLXQRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075072 | |

| Record name | Phenol, 4-ethyl-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water white liquid | |

| Record name | 4-Ethyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

106.00 °C. @ 2.00 mm Hg | |

| Record name | 4-Ethyl-2,6-dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fat, miscible (in ethanol) | |

| Record name | 4-Ethyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.075-1.080 | |

| Record name | 4-Ethyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14059-92-8 | |

| Record name | 4-Ethylsyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14059-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylsyringol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethyl-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLSYRINGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T2NOI6FZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyl-2,6-dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2,6-dimethoxyphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound belonging to the methoxyphenol class of organic compounds.[1][2][3] It is a derivative of syringol, a major component of wood smoke, and is found in various natural sources. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

The structure of this compound consists of a benzene ring substituted with a hydroxyl group, an ethyl group at position 4, and two methoxy groups at positions 2 and 6. This arrangement of functional groups imparts specific chemical and physical properties to the molecule.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol[2] |

| CAS Number | 14059-92-8[4] |

| Molecular Formula | C₁₀H₁₄O₃[2] |

| Molecular Weight | 182.22 g/mol [2] |

| InChI | InChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3[2] |

| InChIKey | PJWDIHUFLXQRFF-UHFFFAOYSA-N[2] |

| SMILES | CCC1=CC(=C(C(=C1)OC)O)OC[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid or viscous liquid or liquid | [5] |

| Boiling Point | 106 °C at 2 mmHg | [4] |

| Purity | 95% | [5] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [5] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Below are key spectroscopic details.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry (GC-MS) | Spectrum available, Instrument: HP-5970-1-HP-5970b, Ionization: EI[1][2] |

| Infrared (IR) Spectroscopy | Spectrum available |

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Alkylation of 2,6-Dimethoxyphenol (Syringol)

Materials:

-

2,6-Dimethoxyphenol (Syringol)

-

Ethyl chloride (or another suitable ethylating agent)

-

Anhydrous aluminum chloride (AlCl₃) or another Lewis acid catalyst

-

Anhydrous, non-polar solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Standard laboratory glassware for organic synthesis, including a three-necked round-bottom flask, condenser, dropping funnel, and magnetic stirrer.

Procedure:

-

Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

In a fume hood, charge the flask with anhydrous aluminum chloride and the anhydrous solvent.

-

Dissolve 2,6-dimethoxyphenol in the anhydrous solvent and add it to the dropping funnel.

-

Cool the flask in an ice bath and slowly add the 2,6-dimethoxyphenol solution to the stirred suspension of aluminum chloride.

-

After the addition is complete, slowly add ethyl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Figure 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound via Friedel-Crafts alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Representative):

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition Parameters (Representative):

-

Solvent: CDCl₃

-

Frequency: 100 MHz

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Reference: CDCl₃ at 77.16 ppm

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of the compound.

Instrumentation:

GC Conditions (Representative):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless injection).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 min at 280 °C.

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

Biological Activity and Signaling Pathways

Antioxidant Activity: Free Radical Scavenging

This compound, as a syringol derivative, is expected to exhibit antioxidant properties. The primary mechanism for the antioxidant activity of phenolic compounds is through the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT).

Figure 2: Proposed Antioxidant Mechanism of this compound

Caption: Proposed free radical scavenging mechanism via Hydrogen Atom Transfer (HAT).

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its structure, characterized by a substituted phenolic ring, suggests potential for various applications, including as a flavoring agent and potentially in drug development due to its antioxidant properties. The provided experimental protocols, while in part proposed based on established chemical principles, offer a solid foundation for researchers to synthesize and characterize this molecule. Further investigation into its biological activities and potential therapeutic applications is warranted.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB011427) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0033394) [hmdb.ca]

- 5. This compound | 14059-92-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,6-dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of two primary synthetic pathways for the preparation of 4-Ethyl-2,6-dimethoxyphenol, a valuable substituted phenol derivative with applications in pharmaceutical and agrochemical research. The synthesis routes discussed are the acylation and subsequent reduction of syringol, and the bromination and subsequent methoxylation of 4-ethylphenol. This document includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

Pathway 1: Synthesis from Syringol (2,6-Dimethoxyphenol)

This pathway involves a two-step process starting from the readily available syringol. The first step is a Friedel-Crafts acylation to introduce an acetyl group at the 4-position of the aromatic ring, forming acetosyringone. The second step is the reduction of the acetyl group to an ethyl group.

Step 1: Friedel-Crafts Acylation of Syringol to Acetosyringone

The Friedel-Crafts acylation of syringol with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, introduces an acetyl group onto the aromatic ring, predominantly at the para-position to the hydroxyl group, to yield 4-acetyl-2,6-dimethoxyphenol (acetosyringone).

A solution of syringol (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane, is cooled in an ice bath. Anhydrous aluminum chloride (a slight excess, e.g., 1.1 equivalents) is added portion-wise while maintaining the low temperature. Acetyl chloride (1 equivalent) is then added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude acetosyringone, which can be further purified by recrystallization or column chromatography.

digraph "Friedel_Crafts_Acylation" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#4285F4"];

Syringol [label="Syringol\n(2,6-Dimethoxyphenol)"];

AcetylChloride [label="Acetyl Chloride"];

AlCl3 [label="AlCl₃ (Lewis Acid)"];

Acetosyringone [label="Acetosyringone\n(4-Acetyl-2,6-dimethoxyphenol)"];

Syringol -> Acetosyringone [label="Acylation"];

AcetylChloride -> Acetosyringone [style=dotted];

AlCl3 -> Acetosyringone [style=dotted];

}

Caption: Wolff-Kishner Reduction of Acetosyringone.

The Clemmensen reduction is carried out in a strongly acidic medium using zinc amalgam. It is particularly effective for reducing aryl ketones.[1]

Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride. The acetosyringone (1 equivalent) is dissolved in a solvent such as toluene, and concentrated hydrochloric acid is added. The zinc amalgam is then added, and the mixture is heated under reflux for several hours.[2] Additional portions of hydrochloric acid may be added during the reaction. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. After removal of the solvent, the product is purified by distillation under reduced pressure.

```dot

digraph "Clemmensen_Reduction" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#EA4335"];

Acetosyringone [label="Acetosyringone"];

ZnHg [label="Zinc Amalgam (Zn(Hg))"];

HCl [label="Conc. HCl"];

Product [label="this compound"];

Acetosyringone -> Product [label="Reduction"];

ZnHg -> Product [style=dotted];

HCl -> Product [style=dotted];

}

Caption: Bromination of 4-Ethylphenol.

Step 2: Methoxylation of 2,6-Dibromo-4-ethylphenol

The two bromine atoms are replaced by methoxy groups in a nucleophilic aromatic substitution reaction. A common method to achieve this is the Ullmann condensation, which uses a copper catalyst.

2,6-Dibromo-4-ethylphenol (1 equivalent) is mixed with a large excess of sodium methoxide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A copper(I) salt, such as copper(I) iodide or copper(I) bromide, is added as a catalyst. The reaction mixture is heated at an elevated temperature (typically above 100 °C) for several hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is then purified by column chromatography or distillation under reduced pressure.[3]

```dot

digraph "Methoxylation" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#4285F4"];

Dibromo [label="2,6-Dibromo-4-ethylphenol"];

NaOMe [label="Sodium Methoxide (NaOMe)"];

CuCatalyst [label="Copper(I) Catalyst"];

Product [label="this compound"];

Dibromo -> Product [label="Methoxylation"];

NaOMe -> Product [style=dotted];

CuCatalyst -> Product [style=dotted];

}

References

A Technical Guide to the Natural Sources and Isolation of 4-Ethyl-2,6-dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound of significant interest due to its contribution to the aroma and flavor profiles of various smoked foods and aged alcoholic beverages. Beyond its sensory characteristics, its structural similarity to other biologically active methoxyphenols suggests potential applications in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities based on current scientific understanding.

Natural Sources of this compound

This compound is primarily a product of the thermal degradation of lignin, a complex polymer abundant in wood. Consequently, its principal natural sources are associated with the processing of wood at elevated temperatures.

Wood Smoke: The most significant source of this compound is wood smoke, particularly from the combustion of hardwoods such as birch. It is a prominent member of the syringyl lignin decomposition products. The concentration of this compound in wood smoke can vary depending on the type of wood, combustion temperature, and moisture content.

Liquid Smoke Flavorings: Commercial liquid smoke, a concentrate derived from the condensation of wood smoke, is a rich source of this compound. These flavorings are widely used in the food industry to impart smoky characteristics to products.

Aged Alcoholic Beverages: Spirits such as whiskey, brandy, and rum, which are aged in wooden barrels (typically oak), contain this compound. The compound is leached from the toasted or charred wood of the barrels into the alcoholic beverage over time, contributing to the complexity of its flavor profile.

Smoked Food Products: Foods that are traditionally smoked, such as certain meats, fish, and cheeses, will contain this compound absorbed from the wood smoke during the preservation process.

Fermented Cocoa: In some instances, fermented cocoa beans that have been dried using wood fires may become exposed to wood smoke, leading to the presence of this compound and potentially contributing to off-flavors.

Data Presentation: Quantitative Analysis

The concentration of this compound can vary significantly across its natural sources. The following table summarizes available quantitative data.

| Natural Source | Concentration Range | Analytical Method |

| Hardwood Smoke Condensate | 1481 - 3353 µg/g (for related methyl and ethyl syringols)[1] | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Aged Wine Spirits | 0.8 - 4.4 mg/L (for related ethylphenols) | Gas Chromatography-Flame Ionization Detection (GC-FID) |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that leverages its physicochemical properties. The following is a detailed experimental protocol for its isolation from hardwood smoke condensate, a readily available and concentrated source.

Experimental Protocol: Isolation from Hardwood Smoke Condensate

1. Sample Preparation: Liquid-Liquid Extraction

-

Objective: To separate the phenolic fraction from the acidic and neutral components of the wood smoke condensate.

-

Materials: Hardwood smoke condensate, diethyl ether, 2M Sodium Hydroxide (NaOH) solution, 2M Hydrochloric Acid (HCl) solution, saturated Sodium Chloride (NaCl) solution, anhydrous Sodium Sulfate (Na₂SO₄), separatory funnel, beakers, rotary evaporator.

-

Methodology:

-

Dilute the hardwood smoke condensate with an equal volume of deionized water.

-

Extract the aqueous solution three times with equal volumes of diethyl ether in a separatory funnel. Combine the organic extracts.

-

Wash the combined ether extract with a saturated NaCl solution to remove water-soluble impurities.

-

Extract the ether solution three times with a 2M NaOH solution. The phenolic compounds, including this compound, will move into the aqueous basic layer as their corresponding phenates.

-

Carefully acidify the combined aqueous basic extracts to a pH of approximately 2 with 2M HCl. This will precipitate the phenolic compounds.

-

Extract the acidified aqueous solution three times with diethyl ether to recover the phenolic fraction.

-

Wash the combined ether extracts with a saturated NaCl solution.

-

Dry the ether extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude phenolic extract.

-

2. Purification: Column Chromatography

-

Objective: To separate this compound from other phenolic compounds in the crude extract.

-

Materials: Crude phenolic extract, silica gel (70-230 mesh), n-hexane, ethyl acetate, chromatography column, fraction collector, thin-layer chromatography (TLC) plates, UV lamp.

-

Methodology:

-

Prepare a silica gel slurry in n-hexane and pack it into a chromatography column.

-

Dissolve the crude phenolic extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 n-hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions of the eluent and monitor the separation using TLC with a suitable mobile phase (e.g., 8:2 n-hexane:ethyl acetate). Visualize the spots under a UV lamp.

-

Combine the fractions containing the purified this compound based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

-

3. High-Purity Isolation: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Objective: To achieve high purity of this compound for analytical and biological studies.

-

Materials: Partially purified this compound, HPLC-grade acetonitrile, HPLC-grade water, formic acid, preparative C18 HPLC column, HPLC system with a fraction collector.

-

Methodology:

-

Dissolve the partially purified compound in the initial mobile phase.

-

Develop a suitable gradient elution method using a mobile phase of acetonitrile and water, both containing 0.1% formic acid.

-

Inject the sample onto the preparative C18 column.

-

Collect the peak corresponding to this compound using a fraction collector.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain the highly purified compound.

-

4. Characterization

-

The identity and purity of the isolated this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow for Isolation

References

Spectroscopic Analysis of 4-Ethyl-2,6-dimethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-2,6-dimethoxyphenol, a phenolic compound of interest in various research fields. This document compiles available spectral information and presents standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol |

| CAS Number | 14059-92-8[1] |

| Molecular Formula | C₁₀H₁₄O₃[2][3] |

| Molecular Weight | 182.22 g/mol [2][3] |

| Chemical Structure | CCC1=CC(=C(C(=C1)OC)O)OC |

Spectroscopic Data Summary

While complete, publicly available datasets for this compound are limited, the following tables summarize the expected and reported spectroscopic characteristics. For detailed spectra, accessing databases like SpectraBase is recommended, though it may require a subscription.[2]

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl, methoxy, aromatic, and hydroxyl protons.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ (ethyl) | Data not available | Triplet | Data not available |

| -CH₂- (ethyl) | Data not available | Quartet | Data not available |

| -OCH₃ | Data not available | Singlet | N/A |

| Ar-H | Data not available | Singlet | N/A |

| -OH | Data not available | Singlet (broad) | N/A |

¹³C NMR Spectroscopy Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) ppm |

| -CH₃ (ethyl) | Data not available |

| -CH₂- (ethyl) | Data not available |

| -OCH₃ | Data not available |

| Ar-C | Data not available |

| Ar-C-O | Data not available |

| Ar-C-OH | Data not available |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| O-H stretch (phenol) | Data not available | Broad |

| C-H stretch (aromatic) | Data not available | Medium |

| C-H stretch (aliphatic) | Data not available | Medium |

| C=C stretch (aromatic) | Data not available | Medium-Strong |

| C-O stretch (phenol) | Data not available | Strong |

| C-O stretch (ether) | Data not available | Strong |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook indicates the availability of gas chromatography data for this compound.[3] The Human Metabolome Database provides a predicted GC-MS spectrum.[4]

| m/z | Relative Intensity (%) | Assignment |

| 182 | Data not available | [M]⁺ (Molecular Ion) |

| Fragments | Data not available | Fragment Ions |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for phenolic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete mixing.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: ~250 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 s.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection ATR accessory.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and chromatographic behavior of the phenolic compound.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

-

Oven Program: A temperature gradient program, for example, starting at 60°C, holding for 1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

4-Ethyl-2,6-dimethoxyphenol CAS number 14059-92-8 information

CAS Number: 14059-92-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-2,6-dimethoxyphenol. While specific experimental protocols for its synthesis and biological activity are not extensively available in the public domain, this document compiles the known data and provides general methodologies for relevant assays based on the broader class of syringol derivatives.

Chemical and Physical Properties

This compound, also known as 4-Ethylsyringol, is a phenolic compound belonging to the methoxyphenol class.[1][2][3] Its structure is characterized by a benzene ring substituted with a hydroxyl group, two methoxy groups at positions 2 and 6, and an ethyl group at position 4. This compound is found in various natural sources, including beer, smoked foods, and coffee.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [5] |

| Molecular Weight | 182.22 g/mol | [6] |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | 285 °C (at 760 mmHg) | |

| Density | 1.080 g/cm³ | |

| Refractive Index | 1.517 | |

| Solubility | Soluble in ethanol and ether; slightly soluble in water. | [7] |

| pKa | 10.33 ± 0.23 (Predicted) |

Table 2: Identification and Nomenclature

| Identifier | Value | Source(s) |

| CAS Number | 14059-92-8 | [8] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol, Syringol, 4-ethyl- | [5] |

| InChI | InChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3 | [5] |

| InChIKey | PJWDIHUFLXQRFF-UHFFFAOYSA-N | [5] |

| SMILES | CCC1=CC(OC)=C(O)C(OC)=C1 | [9] |

Synthesis

Biological Activity and Mechanism of Action

Direct experimental studies on the biological activity of this compound are limited. However, based on the known properties of the parent compound, syringol, and its derivatives, this compound is predicted to possess antioxidant properties.[10]

The primary mechanism of antioxidant action for syringol derivatives is attributed to their ability to act as radical scavengers through a Hydrogen Atom Transfer (HAT) mechanism.[10] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components. The presence of two methoxy groups ortho to the hydroxyl group is thought to enhance this activity.

While specific studies on the anti-inflammatory, anticancer, or antimicrobial activities of this compound are not available, related methoxyphenol compounds have demonstrated such bioactivities.[11][12][13] For instance, canolol (4-vinyl-2,6-dimethoxyphenol) has shown antimutagenic and anticarcinogenic properties.[11] Further research is warranted to investigate the specific biological profile of this compound.

Experimental Protocols for Antioxidant Activity Assessment

For researchers interested in evaluating the antioxidant potential of this compound, standard in vitro assays for phenolic compounds can be employed. The following are generalized protocols for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a solution of DPPH (e.g., 0.1 mM) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the sample solution at various concentrations.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution should also be measured.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to decolorize.

Experimental Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the sample solution at various concentrations to the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Conclusion

This compound is a methoxyphenol with well-defined physicochemical properties. While direct biological studies on this specific compound are scarce, its structural similarity to other syringol derivatives suggests potential antioxidant activity through a hydrogen atom transfer mechanism. The provided experimental protocols for antioxidant assays can serve as a starting point for researchers wishing to investigate the bioactivity of this compound. Further studies are encouraged to elucidate its specific biological functions and potential applications in drug development and other scientific fields.

References

- 1. One‐Pot Catalytic Conversion of Lignin‐Derivable Guaiacols and Syringols to Cyclohexylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB011427) - FooDB [foodb.ca]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the antimicrobial and antioxidant properties of Lentzea flaviverrucosa strain E25-2 isolated from Moroccan forest soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenol, 4-ethyl-2,6-dimethoxy [webbook.nist.gov]

- 6. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Temporary title [webprod.hc-sc.gc.ca]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0033394) [hmdb.ca]

- 10. amsbio.com [amsbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biological Nexus of 4-Ethyl-2,6-dimethoxyphenol: A Technical Guide for Researchers

Introduction

4-Ethyl-2,6-dimethoxyphenol, also known as 4-Ethylsyringol, is a phenolic compound of significant interest within the scientific community, particularly for its potential applications in pharmacology and drug development. As a derivative of syringol, it belongs to a class of methoxyphenols that are recognized for their diverse biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound and its closely related analogs, offering researchers, scientists, and drug development professionals a comprehensive resource. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes relevant signaling pathways and workflows.

While direct quantitative data for this compound is emerging, this guide draws upon the wealth of information available for its structural analogs to infer its potential biological profile. The primary activities of interest include its antioxidant, anti-inflammatory, and anticancer properties.

Physicochemical Properties

This compound is a member of the phenols and methoxybenzenes chemical classes.[1] Its structure, characterized by a phenol ring with two methoxy groups at positions 2 and 6, and an ethyl group at position 4, underpins its biological activities.

| Property | Value | Reference |

| Molecular Formula | C10H14O3 | [1][2] |

| Molecular Weight | 182.22 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol | [2] |

Biological Activities

The biological activities of this compound are primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the overall electron-donating nature of the substituted benzene ring.

Antioxidant Activity

Phenolic compounds are well-established antioxidants. The antioxidant capacity of this compound and its analogs stems from their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key factor in numerous chronic diseases.[3] Theoretical studies suggest that syringol and its derivatives with electron-donating groups at the para position, such as the ethyl group in this compound, exhibit enhanced radical scavenging efficiency.[4]

| Compound | Assay | IC50 / Activity | Reference |

| Syringol | DPPH Radical Scavenging | Stronger than Vitamin C | |

| 4-Propenylsyringol | NOO• Radical Scavenging | koverall = 1.10 × 10¹⁰ M⁻¹ s⁻¹ (in water) | [4][5][6] |

| Canolol (4-Vinyl-2,6-dimethoxyphenol) | Peroxynitrite Scavenging | Potent activity | |

| Kaempferol | DPPH Radical Scavenging | IC50 = 21.34 ± 2.52 μM | [7] |

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation is implicated in various pathologies. Phenolic compounds, including syringol derivatives, have demonstrated significant anti-inflammatory properties.[3] These effects are often mediated through the inhibition of key inflammatory enzymes and signaling pathways. Syringol, isolated from Eleusine coracana bran, has been shown to suppress inflammatory responses by down-regulating enzymes like cPLA2 and COX-2.[8]

| Compound | Assay | IC50 / Activity | Reference |

| Syringol | sPLA2 Inhibition | IC50 = 3.00 µg | [8] |

| Syringol | 5-LOX Inhibition | IC50 = 0.325 µg | [8] |

| Syringin and its analogues | NO Production in LPS-stimulated RAW264.7 cells | Varied levels of inhibition | [9][10] |

| Kaempferol | NO Production Inhibition | IC50 = 21.34 ± 2.52 μM | [7] |

Anticancer Activity

The potential of syringol and its derivatives as anticancer agents is an active area of research.[3] Their proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, a novel syringic acid analog demonstrated significant inhibitory activity against the K562 leukemia cell line.[11] While direct IC50 values for this compound are not yet reported, the activity of related compounds is promising.

| Compound | Cell Line | IC50 / Activity | Reference |

| Syringic Acid Analog (SA10) | K562 (Leukemia) | IC50 = 50.40 μg/mL | [11] |

| Syringic Acid | K562 (Leukemia) | IC50 = 96.92 μg/mL | [11] |

| Syringaldehyde-derived chalcones | Various female cancer cell lines | Demonstrated remarkable cytotoxicity | [12] |

| Water extract of Saururus chinensis root | MCF-7 (Breast Cancer) | 54.2% inhibition at 100 μg/mL | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of phenolic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Test compound (this compound) dissolved in methanol at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

Methanol (as blank).

-

-

Procedure:

-

To 2 mL of DPPH solution, add 1 mL of the test compound solution at different concentrations.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in immune cells.

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents:

-

RAW 264.7 cells.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Positive control (e.g., L-NMMA, a known NOS inhibitor).

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (50 µL of reagent A and 50 µL of reagent B).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of NO production inhibition is calculated, and the IC50 value is determined.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This assay is used to assess the effect of a compound on the viability of cancer cells.

-

Principle: The MTT tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

-

Cell Lines: Various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

-

Reagents:

-

Cancer cell lines.

-

Appropriate cell culture medium.

-

Test compound (this compound).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Signaling Pathways

The biological effects of phenolic compounds like this compound are often mediated through the modulation of key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often linked to cancer.

Caption: Potential modulation of the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation, and its overactivation is a hallmark of many cancers.

Caption: Potential interference with the PI3K/Akt survival pathway.

Experimental Workflow

The general workflow for investigating the biological activity of a compound like this compound is a multi-step process.

Caption: General workflow for evaluating biological activity.

Conclusion and Future Directions

This compound holds considerable promise as a bioactive compound with potential therapeutic applications. Based on the evidence from its structural analogs, it is likely to possess significant antioxidant, anti-inflammatory, and anticancer properties. However, a clear need exists for further research to establish direct quantitative data for this compound itself.

Future research should focus on:

-

Determining the IC50 values of this compound in a comprehensive panel of antioxidant, anti-inflammatory, and anticancer assays.

-

Elucidating its specific mechanisms of action by investigating its effects on the NF-κB, MAPK, and PI3K/Akt signaling pathways in relevant cell models.

-

Conducting in vivo studies in animal models to evaluate its efficacy and safety profile for specific disease indications.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising biological activities of this compound, with the ultimate goal of translating this basic research into novel therapeutic strategies.

References

- 1. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB011427) - FooDB [foodb.ca]

- 3. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]

- 4. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of antioxidant and anticancer activities of chemical constituents of the Saururus chinensis root extracts - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 4-Ethyl-2,6-dimethoxyphenol: A Technical Guide

Introduction

4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound belonging to the methoxyphenols class.[1][2] While direct and extensive research on its therapeutic applications is limited, its structural similarity to other biologically active syringol derivatives suggests significant potential in several therapeutic areas. This technical guide provides an in-depth overview of the core therapeutic hypotheses for this compound, focusing on its potential antioxidant, anti-inflammatory, and anticancer activities. The information presented herein is a synthesis of data from studies on closely related compounds and theoretical models, intended to guide further research and drug development efforts.

Core Therapeutic Hypotheses

The primary therapeutic potential of this compound is predicated on its antioxidant capacity, which is a cornerstone for its potential anti-inflammatory and anticancer effects.

1. Antioxidant Activity

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. The proposed mechanism for this activity is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.[3][4] This process is fundamental to mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[3]

2. Anti-inflammatory Activity

Chronic inflammation is closely linked to oxidative stress. By reducing oxidative stress, this compound may exert anti-inflammatory effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] It is hypothesized that this compound could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

3. Anticancer Activity

The potential anticancer effects of this compound are likely multifactorial, stemming from its antioxidant and anti-inflammatory properties, as well as potential direct cytotoxic effects on cancer cells. A structurally similar compound has demonstrated the ability to induce apoptosis in colon cancer cells.[7] It is plausible that this compound could exhibit similar pro-apoptotic activity.

Quantitative Data

Table 1: Anticancer Activity of a Structurally Related Methoxy-substituted Phenolic Compound

| Cell Line | Compound | IC50 (μg/mL) | Reference |

| HCT116 (Colon Cancer) | (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | 15.3 | [7] |

| SW480 (Colon Cancer) | (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | 13.4 | [7] |

Table 2: Theoretical Radical Scavenging Rate Constants of Syringol Derivatives

| Compound | Solvent | Overall Rate Constant (k_overall) (M⁻¹ s⁻¹) | Mechanism | Reference |

| 4-propenylsyringol | Water | 1.10 x 10¹⁰ | HAT | [1][3] |

| 4-propenylsyringol | Pentyl Ethanoate | 8.39 x 10⁹ | HAT | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.[8][9]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 μg/mL).

-

Ascorbic acid is used as a positive control and prepared in the same concentration range.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 μL of the DPPH solution to 100 μL of each concentration of the test compound and the positive control.

-

A blank well should contain 100 μL of methanol and 100 μL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

2. Cell Viability Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture:

-

Culture human colon cancer cell lines (e.g., HCT116, SW480) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 μM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

3. NF-κB Activity Assay

This can be assessed using a reporter gene assay in a suitable cell line.

-

Cell Line and Plasmids:

-

Use a cell line such as HEK293T, which is amenable to transfection.

-

Co-transfect the cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Assay Procedure:

-

After transfection, treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of various concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

The effect of this compound on NF-κB activity is determined by comparing the normalized luciferase activity in treated cells to that in cells treated with the inflammatory stimulus alone.

-

Visualizations

Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for the antioxidant activity of this compound.

Anti-inflammatory Mechanism: Inhibition of NF-κB Pathway

Caption: Postulated mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow: In Vitro Evaluation

Caption: A streamlined workflow for the in vitro assessment of the therapeutic potential of this compound.

Conclusion

While direct experimental evidence for the therapeutic applications of this compound is currently limited, its chemical structure strongly suggests potential as an antioxidant, anti-inflammatory, and anticancer agent. The data from related compounds and the established mechanisms of action for similar phenolic structures provide a solid foundation for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the systematic investigation of this compound and unlock its potential for the development of novel therapeutics. Further in-depth studies are warranted to fully elucidate its pharmacological profile and validate its therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB and Nrf2 as prime molecular targets for chemoprevention and cytoprotection with anti-inflammatory and antioxidant phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

4-Ethyl-2,6-dimethoxyphenol: A Technical Guide for Flavor Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound valued for its contribution to smoky and spicy flavor profiles in a variety of food products. This technical guide provides an in-depth overview of its chemical and physical properties, sensory characteristics, and regulatory status. It details experimental protocols for its synthesis, purification, and analysis, and discusses the general signaling pathways involved in its taste and aroma perception. This document is intended to be a comprehensive resource for researchers and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the application and study of this flavoring agent.

Introduction

This compound is a key aroma compound found naturally in various wood smokes and is used as a flavoring agent to impart smoky, woody, and slightly spicy notes to food products. Its chemical structure, a phenol ring with two methoxy groups and an ethyl group, contributes to its characteristic sensory profile. Understanding its properties and behavior is crucial for its effective and safe use in food formulation and for further research into its sensory and potential physiological effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol | [2] |

| CAS Number | 14059-92-8 | [2] |

| FEMA Number | 3671 | [2][3] |

| JECFA Number | 723 | [3] |

| Molecular Formula | C₁₀H₁₄O₃ | [4] |

| Molecular Weight | 182.22 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 282-284 °C at 760 mmHg | [5] |

| Density | 1.075-1.080 g/cm³ at 25°C | [5] |

| Refractive Index | 1.536-1.537 at 20°C | [5] |

| Solubility | Soluble in alcohol; slightly soluble in water | [5] |

Sensory Properties and Usage Levels

This compound is characterized by its smoky, woody, and pungent aroma profile. The perceived sensory attributes can vary with concentration.

Descriptive Sensory Profile

A descriptive sensory analysis of 2,6-dimethoxyphenol (a close structural analog) at various concentrations revealed the following attributes on a 15-point intensity scale[6]:

| Concentration (ppm) | Sensory Attributes and Intensity |

| 10 | Smoky (1.0) |

| 100 | Smoky (3.0) |

| 1,000 | Smoky (3.5), Woody (2.0), Pungent (1.5) |

| 5,000+ | Smoky, Woody, Pungent, Musty/Dusty |

Recommended Usage Levels

The Flavor and Extract Manufacturers Association (FEMA) has established Generally Recognized as Safe (GRAS) status for this compound. Recommended usage levels in various food categories are provided in Table 2.

| Food Category | Typical Usage Level (ppm) |

| Meat Products | 1.0 |

| Poultry | 0.5 |

| Seasonings / Flavors | 5.0 |

Note: These levels are guidelines and optimal concentrations should be determined through sensory evaluation in the specific food matrix.

Regulatory and Safety Information

This compound is recognized as a safe flavoring substance by major international regulatory bodies.

-

FEMA GRAS: It is listed as a GRAS substance by FEMA (FEMA No. 3671)[2][3].

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[4].

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, analytical determination, and sensory evaluation of this compound.

Synthesis of this compound (Proposed Method)

This proposed synthesis is a two-step process starting from syringaldehyde, which is commercially available.

Step 1: Wittig Reaction to form 4-(prop-1-en-1-yl)-2,6-dimethoxyphenol

-

Materials: Syringaldehyde, ethyltriphenylphosphonium bromide, sodium hydride (NaH) in mineral oil, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath and add sodium hydride portion-wise with stirring.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (the solution will turn deep orange/red).

-

Dissolve syringaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Catalytic Hydrogenation to this compound

-

Materials: 4-(prop-1-en-1-yl)-2,6-dimethoxyphenol, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.

-

Procedure:

-

Dissolve the product from Step 1 in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Place the flask on a hydrogenation apparatus (e.g., Parr hydrogenator) and purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake or stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification

The crude product from the synthesis can be purified by vacuum distillation or column chromatography.

-

Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Heat the crude product under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure (e.g., ~106°C at 2 mmHg)[5].

-

-

Column Chromatography:

-

Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC or GC-MS to identify the pure product.

-

Analytical Determination by HPLC (Adapted Method)

This method is adapted from a general protocol for the analysis of 2,6-dimethoxyphenol.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak for this compound based on its retention time compared to the standard. Quantify the concentration using the calibration curve.

-

Sensory Evaluation Protocol (General Method)

This protocol outlines a general approach for the sensory evaluation of this compound in a food or beverage matrix.

-

Panelist Selection and Training:

-

Select 8-12 panelists with demonstrated sensory acuity.

-

Train panelists on the specific aroma and taste attributes associated with smoky and phenolic compounds using reference standards.

-

-

Sample Preparation:

-

Prepare a series of concentrations of this compound in the desired food matrix (e.g., water, oil, a simple food base).

-

Include a control sample (the matrix without the added flavoring agent).

-

Code the samples with random three-digit numbers.

-

-

Evaluation Procedure:

-

Present the samples to the panelists in a randomized order in a controlled sensory evaluation environment.

-

Instruct panelists to evaluate the intensity of specific attributes (e.g., smoky, woody, pungent, bitter) on a labeled magnitude scale (e.g., 0-15).

-

Provide palate cleansers (e.g., unsalted crackers, water) for use between samples.

-

-

Data Analysis:

-

Analyze the intensity ratings using appropriate statistical methods (e.g., ANOVA) to determine significant differences between concentrations and to establish a sensory profile.

-

Signaling Pathways

The perception of this compound involves both the gustatory (taste) and olfactory (smell) systems.

Olfactory Signaling Pathway